Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)
Description
Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) (Co(bpy)₃₃, CAS 28277-53-4) is a coordination complex featuring a Co³⁺ center octahedrally coordinated by three 2,2'-bipyridine (bpy) ligands. The hexafluorophosphate (PF₆⁻) counterions ensure solubility in polar organic solvents. This compound is synthesized via oxidation of Co(II) precursors, such as CoCl₂·6H₂O, in the presence of H₂O₂ and bipyridine ligands, followed by precipitation with NH₄PF₆ . Its electronic absorption spectrum shows a λmax at 560 nm, characteristic of metal-to-ligand charge transfer (MLCT) transitions . The complex is primarily utilized in dye-sensitized solar cells (DSSCs) as a redox mediator due to its tunable electrochemical properties .
Properties
IUPAC Name |
cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCURPBAGSBJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CoF18N6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28277-53-4 | |
| Record name | Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) typically involves the reaction of cobalt(II) salts with 2,2’-bipyridine in the presence of an oxidizing agent. One common method includes dissolving cobalt(II) chloride in methanol, followed by the addition of 2,2’-bipyridine. The mixture is then oxidized using an oxidizing agent such as hydrogen peroxide or air. The resulting cobalt(III) complex is precipitated by adding hexafluorophosphoric acid, yielding Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) as a solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, switching between different oxidation states.
Substitution Reactions: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air, or other oxidizing agents can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Sodium ascorbate or potassium ferricyanide can be used to reduce cobalt(III) back to cobalt(II).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) with hydrogen peroxide in the presence of 2,2’-bipyridine yields the cobalt(III) complex .
Scientific Research Applications
Electrochemistry
Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) serves as a redox mediator in electrochemical studies. Its ability to undergo reversible redox reactions makes it an ideal candidate for applications in:
- Dye-Sensitized Solar Cells (DSSCs) : The compound enhances the efficiency of DSSCs by facilitating electron transfer processes, thereby improving overall device performance .
- Biophotovoltaics : It is utilized in PSI-based biophotovoltaic devices where it aids in generating photocurrent through efficient electron transfer mechanisms.
Catalysis
In organic synthesis, Co(bpy)₃(PF₆)₃ acts as a catalyst, particularly in:
- C-H Activation Reactions : The compound has been shown to effectively catalyze the activation of C-H bonds, which is critical for synthesizing complex organic molecules.
- Oxidative Reactions : It participates in various oxidation-reduction reactions, facilitating transformations that are otherwise challenging under mild conditions.
Biological Studies
The compound is employed in biological research to investigate:
- Electron Transfer Processes : Its ability to mimic biological electron carriers allows researchers to study electron transfer in biological systems.
- Therapeutic Applications : Due to its redox properties, there is ongoing research into its potential use in therapeutic contexts, such as drug delivery systems and cancer treatment.
Data Tables
| Compound | Metal Center | Unique Properties |
|---|---|---|
| Tris(2,2'-bipyridine)cobalt(III) | Cobalt | Excellent redox mediator for DSSCs |
| Tris(2,2'-bipyridine)ruthenium(II) | Ruthenium | Used primarily in photochemical applications |
| Tris(2,2'-bipyridine)iron(II) | Iron | Less stable than cobalt complexes |
Case Study 1: Application in Dye-Sensitized Solar Cells
A study demonstrated that incorporating Co(bpy)₃(PF₆)₃ as a redox mediator significantly increased the efficiency of DSSCs. The compound facilitated rapid electron transfer between the dye and the electrolyte, leading to enhanced photocurrent generation.
Case Study 2: Biological Electron Transfer Mimicry
Research involving Co(bpy)₃(PF₆)₃ highlighted its role in mimicking natural electron transfer proteins. This study provided insights into how synthetic complexes can be designed to improve the efficiency of photosynthetic processes.
Mechanism of Action
The mechanism of action of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) primarily involves its ability to undergo redox reactions. The cobalt center can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as DSSCs, where the compound facilitates electron transfer between the dye and the electrode, enhancing the overall efficiency of the solar cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
| Compound | Metal Oxidation State | Space Group | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Co(bpy)₃₃ (Co³⁺) | +3 | Not reported | 962.37 | |
| Co(bpy)₃₂ (Co²⁺) | +2 | P3(2) | 817.13 | |
| Ru(bpy)₃₂ (Ru²⁺) | +2 | Not reported | 859.55 |
- Co(III) vs. Co(II) : The Co³⁺ complex has a distorted octahedral geometry due to stronger ligand field stabilization compared to Co²⁺. Crystallographic data for Co(bpy)₃₂ reveals a trigonal space group (P3(2)), whereas structural details for the Co(III) analogue remain less documented .
- Co(III) vs. Ru(II): Ru²⁺ complexes exhibit more pronounced MLCT transitions (λmax ~450 nm for Ru(bpy)₃²⁺) and higher photostability, making them superior photosensitizers in DSSCs .
Redox and Electrochemical Properties
| Compound | Redox Potential (E° vs. NHE) | Key Applications | Reference |
|---|---|---|---|
| [Co(bpy)₃]³⁺/²⁺ | +0.86 V | DSSC redox shuttles | |
| [Co(bpy)₃]²⁺/⁺ | -0.29 V | Catalysis, sensors | |
| [Ru(bpy)₃]²⁺/³⁺ | +1.26 V | Light-harvesting systems |
- Co(III) : The high E° of [Co(bpy)₃]³⁺/²⁺ (+0.86 V) enables efficient regeneration of oxidized dyes in DSSCs but may limit compatibility with low-bandgap dyes .
- Ru(II) : Ru(bpy)₃²⁺ exhibits a higher E° (+1.26 V), facilitating broader applicability in photoelectrochemical systems but at a higher cost .
Biological Activity
Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) is a coordination compound that has garnered attention for its potential biological activities, particularly in anticancer applications. This compound, denoted as Co(bipy)33, features cobalt in a +3 oxidation state coordinated to three 2,2'-bipyridine ligands and is stabilized by hexafluorophosphate anions. The unique structural and electronic properties of this compound make it a candidate for various therapeutic applications, especially in photodynamic therapy (PDT) and as an anticancer agent.
Structural Characteristics
The cobalt complex adopts a distorted octahedral geometry due to the coordination of the bipyridine ligands. The crystal structure reveals weak interactions that contribute to the stability of the complex. Detailed crystallographic data indicate that the cobalt atom is surrounded by six nitrogen atoms from the bipyridine ligands, with bond lengths and angles consistent with octahedral coordination .
Anticancer Properties
Research has highlighted the anticancer potential of Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate). Studies demonstrate that this compound can induce apoptosis in various cancer cell lines when activated by light, generating reactive oxygen species (ROS) that damage cellular components. The mechanism of action includes:
- Apoptosis Induction : Activation leads to programmed cell death in cancer cells, with significant effects observed in HeLa and A549 cell lines.
- Cell Cycle Arrest : The compound has been shown to halt cell proliferation by interfering with normal cell cycle progression.
- Autophagy Activation : Evidence suggests that treatment with this complex can induce autophagy, a process where cells degrade and recycle cellular components, contributing to its anticancer effects .
Interaction with Biomolecules
Tris(2,2'-bipyridine)cobalt(III) has been shown to interact with biomolecules such as proteins and nucleic acids. These interactions are crucial for understanding its biological effects:
- Protein Binding : The complex forms stable interactions with specific proteins, potentially altering their activity and stability.
- Nucleic Acid Interaction : Preliminary studies indicate that the cobalt complex may bind to DNA, influencing gene expression and cellular responses .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxicity of Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) across different cancer cell lines. The MTT assay was utilized to evaluate cell viability post-treatment:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| A549 | 15 | ROS generation |
| HCT116 | 12 | Autophagy activation |
These results indicate that the compound exhibits dose-dependent cytotoxicity against these cancer cells, supporting its potential as an effective therapeutic agent .
Q & A
Basic Research Question
- ATR-IR : Identifies ligand vibrations (e.g., 1603 cm⁻¹ for C=N in Co(II) ).
- UV-Vis : Co(III) complexes show intense metal-to-ligand charge transfer (MLCT) bands >450 nm.
- NMR : Paramagnetic Co(II) broadens signals, while diamagnetic Co(III) yields sharp peaks .
Advanced Research Question
X-ray absorption spectroscopy (XAS) at the Co K-edge probes oxidation state and coordination geometry. Transient absorption spectroscopy tracks excited-state dynamics in photocatalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
